![molecular formula C22H21BrN4O2S B307373 10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307373.png)
10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the benzoxazepine class of compounds and has been found to exhibit promising biological activity against various diseases.
Mechanism of Action
The exact mechanism of action of 10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not yet fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes and proteins involved in disease progression.
Biochemical and Physiological Effects
10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is its potential as a lead compound for drug development. However, one of the limitations is the lack of comprehensive studies on its toxicity and safety profile.
Future Directions
There are several future directions for the study of 10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. These include further studies on its mechanism of action, toxicity and safety profile, and potential applications in drug development. Additionally, studies on the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Synthesis Methods
The synthesis of 10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 4-ethylphenylhydrazine with 3-(methylthio)propanoic acid, followed by the addition of 2-bromoacetyl bromide and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. The reaction is then carried out under reflux conditions to yield the final product.
Scientific Research Applications
10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential applications in drug development. It has been found to exhibit promising activity against various diseases, including cancer, bacterial infections, and inflammation.
properties
Product Name |
10-Bromo-6-(4-ethylphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Molecular Formula |
C22H21BrN4O2S |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
1-[10-bromo-6-(4-ethylphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C22H21BrN4O2S/c1-4-13-6-8-14(9-7-13)21-27(18(28)5-2)17-11-10-15(23)12-16(17)19-20(29-21)24-22(30-3)26-25-19/h6-12,21H,4-5H2,1-3H3 |
InChI Key |
WORZQSXEJUPZRZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2N(C3=C(C=C(C=C3)Br)C4=C(O2)N=C(N=N4)SC)C(=O)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2N(C3=C(C=C(C=C3)Br)C4=C(O2)N=C(N=N4)SC)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



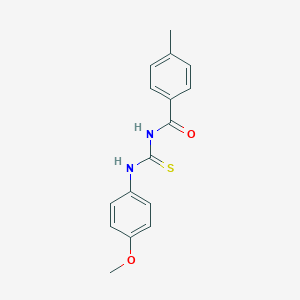
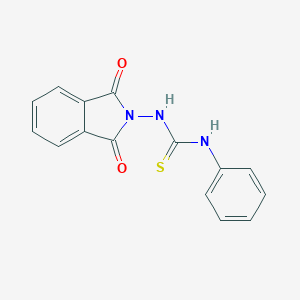
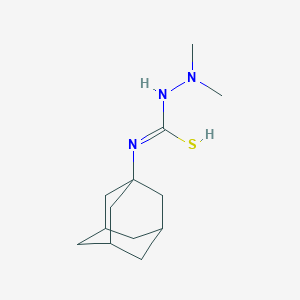

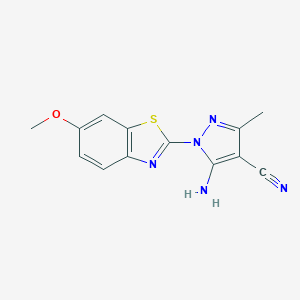

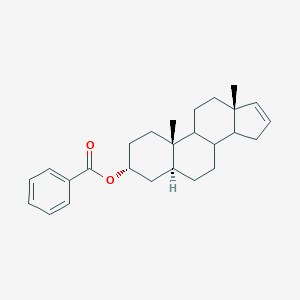

![2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]benzyl 1-naphthoate](/img/structure/B307306.png)
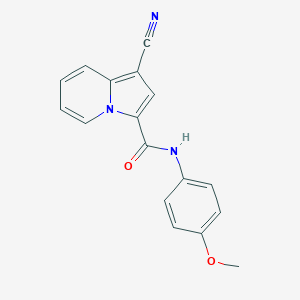

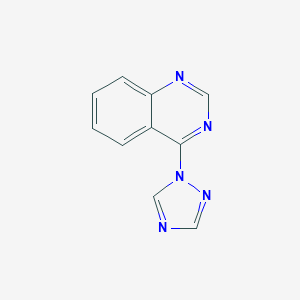
![2-Chloro-4-fluorophenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate](/img/structure/B307313.png)
![3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate](/img/structure/B307315.png)